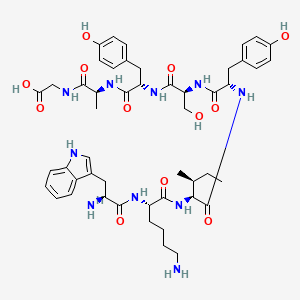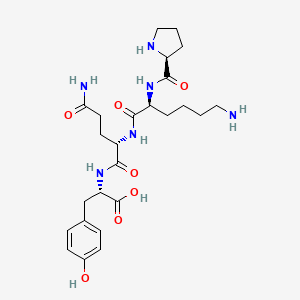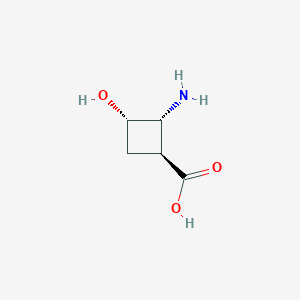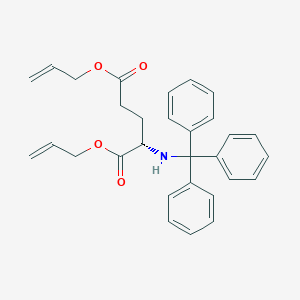
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring an ethynyl group and a tetrahydropyridine ring, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxylic acid and ethynyl bromide.
Formation of Tetrahydropyridine Ring: The tetrahydropyridine ring is formed through a series of cyclization reactions. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,6R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The tetrahydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydropyridine ring can interact with receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid is unique due to its specific combination of an ethynyl group and a tetrahydropyridine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Propriétés
Numéro CAS |
484664-50-8 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h1,3-4,6-7,9H,5H2,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
QGQNNIBXIFGPMZ-BQBZGAKWSA-N |
SMILES isomérique |
C#C[C@H]1C=CC[C@H](N1)C(=O)O |
SMILES canonique |
C#CC1C=CCC(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)



![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)


![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
